Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Overview
Description
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound that serves as an invaluable substrate for β-galactosidase . It plays a pivotal role in fortifying the research of galactosidase-related ailments, such as galactosemia and lactose intolerance .
Synthesis Analysis
Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been used extensively for the synthesis of complex oligosaccharides . Moreover, aryl 1-thio-β-d-galactopyranosides have been used recently as specific inhibitors of human galectins .Molecular Structure Analysis
The molecular structure of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside confirms the α configuration of the anomeric thioaryl substituent .Chemical Reactions Analysis
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a solid substance . Its empirical formula is C20H24O9S, and its molecular weight is 440.46 . It has an optical activity of [α]22/D +15.5°, c = 0.5% in chloroform . Its melting point is 69-74 °C , and it should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Compound Reactivity
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside serves as a valuable building block for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Its unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and phenols. This has led to anticipation of new innovative transformations involving this compound in the future (Gomaa & Ali, 2020).
Role in Biological Systems
In biological systems, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside-related compounds have demonstrated significant interactions. For example, acetaldehyde has shown to enhance parkinsonism in mice, linking the role of P450 system and CYP 2E1 isozyme, indicating the susceptibility of dopaminergic neurons to toxic events. This suggests the potential biological implications of related compounds in neurodegenerative diseases (Vaglini et al., 2013).
Therapeutic Potential and Mechanisms
Although not directly related to Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside, some structurally or functionally related compounds have been investigated for their therapeutic potential. For instance, baicalein, a flavonoid compound, exhibits anticancer activities by affecting cell proliferation, metastasis, and apoptosis. This highlights the potential of similar compounds in therapeutic applications, warranting further research to explore related therapeutic benefits (Bie et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-CXQPBAHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449440 | |
Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
CAS RN |
24404-53-3 | |
Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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